Prucalopride
Overview
Description
Prucalopride is a novel enterokinetic compound, the first representative of the benzofuran class, characterized primarily by its selective agonist action on 5-HT4 receptors. This pharmacological profile establishes prucalopride as a potent, selective, and specific 5-HT4 receptor agonist, which does not exhibit anti-cholinergic, anticholinesterase, or nonspecific inhibitory activity. It's devoid of antagonism towards 5-HT2A, 5-HT2B, and 5-HT3 receptors, or motilin or CCK(1) receptors, making it an important drug for treating intestinal motility disorders (Briejer et al., 2001).
Scientific Research Applications
Esophageal Acid Exposure and Gastric Emptying : Prucalopride decreases esophageal acid exposure and accelerates gastric emptying in healthy subjects, suggesting its potential in managing gastroesophageal reflux disease and related conditions (Kessing et al., 2014).
Chronic Idiopathic Constipation : It is effective in improving colonic motility, decreasing colonic transit time, and increasing complete spontaneous bowel movements in patients with chronic idiopathic constipation (Vijayvargiya & Camilleri, 2019). Prucalopride is especially beneficial for treating chronic constipation, particularly in females who respond poorly to laxatives, and has a favorable safety profile (Tack & Corsetti, 2012).
Stimulating Colonic Transit : Prucalopride selectively stimulates colonic transit, partly by stimulating proximal colonic emptying, without altering gastric or small bowel transit in healthy human subjects (Bouras et al., 1999).
Quality of Life and Patient Satisfaction : The drug significantly improves bowel function, health-related quality of life, patient satisfaction, and constipation-related symptoms in patients with chronic constipation (Keating, 2013).
Electrophysiological Effects : Prucalopride increases L-type Ca2+ current and action potential duration in human atrial myocytes, but does not induce abnormal depolarizations, which is important for understanding its cardiovascular safety profile (Pau et al., 2005).
Pediatric Application : In children with functional constipation, Prucalopride oral solution showed favorable efficacy and tolerability (Winter et al., 2013).
Gastroparesis and Chronic Constipation : Prucalopride is an effective and safe option for treating these conditions, and has the potential to be a useful and versatile option for treating gastrointestinal diseases (Hong, 2021).
Gender Differences in Efficacy : Prucalopride is efficacious and safe in treating chronic constipation in both men and women, with no significant differences in efficacy and safety outcomes between genders (Camilleri et al., 2016).
Overall Effectiveness and Safety : Prucalopride is an effective, although expensive, drug for the treatment of primary and secondary forms of constipation, and other clinical conditions associated with constipation (Bassotti, Usai Satta, & Bellini, 2019). It also accelerates transit through the stomach, small bowel, and colon in patients with constipation unassociated with a rectal evacuation disorder (Bouras et al., 2001).
Safety And Hazards
Prucalopride may cause serious side effects including unusual changes in mood or behavior, ongoing or worsening depression, and thoughts about suicide or hurting yourself . It is generally well tolerated in patients with chronic constipation, with the most commonly reported adverse events being headache, nausea, abdominal pain, and diarrhea .
Future Directions
Prucalopride is an important option for use in patients with chronic constipation who have not experienced adequate relief with laxatives . Further investigation of prucalopride for imaging the active state of 5-HT4-R is worthwhile, in view of the therapeutic applications of 5-HT4 agonists for treatment of gastrointestinal motility disorders .
properties
IUPAC Name |
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14/h11-12H,2-10,20H2,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMNHBXQOOVQJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057670 | |
Record name | Prucalopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Prucalopride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06480 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Prucalopride acts as a selective stimulator of the 5-HT4 receptors while having no interaction with hERG channel or 5-HT1 receptors which reduces significantly the cardiovascular risk found in other similar drugs. 5-HT4 receptors can be found throughout the gastrointestinal tract primarily in smooth muscle cells, enterochromaffin cells, and myenteric plexus. Its activation produces the release of acetylcholine which is the major excitatory neurotransmitter in the GI tract. Hence, prucalopride stimulates motility by interacting specifically with 5-HT4 receptors in the GI tract which causes a release of acetylcholine and further contraction of the muscle layer of the colon and relaxation of the circular muscle layer leading to the propulsion of luminal content. | |
Record name | Prucalopride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06480 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Prucalopride | |
CAS RN |
179474-81-8 | |
Record name | Prucalopride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179474-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prucalopride [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179474818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prucalopride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06480 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prucalopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prucalopride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRUCALOPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A09IUW5TP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>196 ºC | |
Record name | Prucalopride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06480 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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